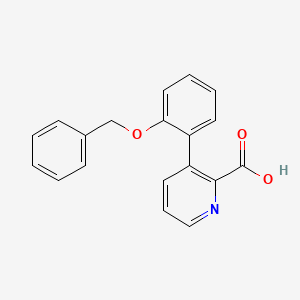

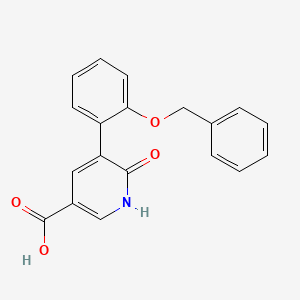

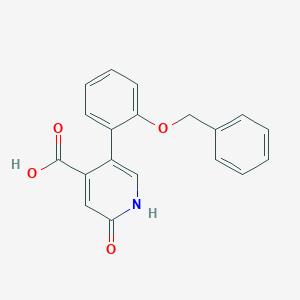

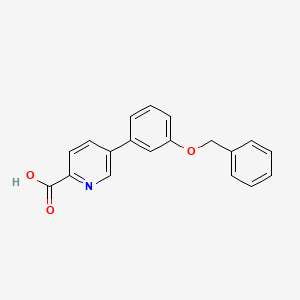

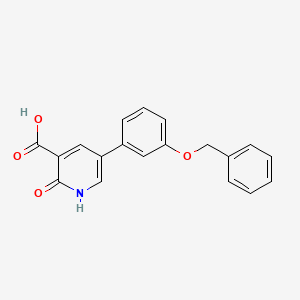

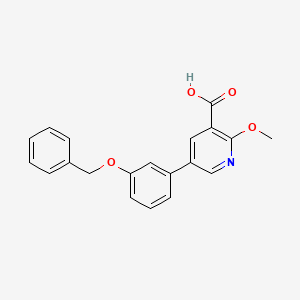

5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

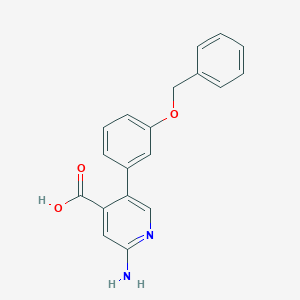

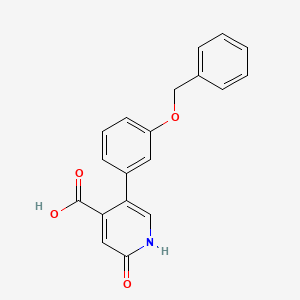

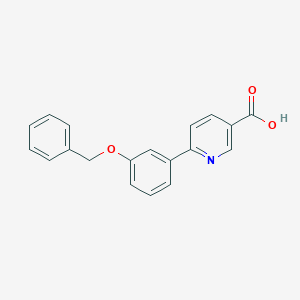

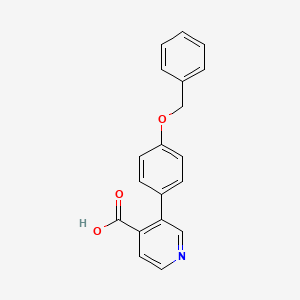

5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid (5-BPCA) is an important organic compound that has been used as a pharmaceutical intermediate and in research laboratories for decades. This compound is also known as 5-chloro-2-(3-phenyloxybenzyl)isonicotinic acid (Cl-PBINA) and has the molecular formula C14H12ClNO2. It is an important intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals and other organic compounds. 5-BPCA has a wide range of applications in scientific research and has been used in various laboratory experiments.

Scientific Research Applications

5-BPCA has a wide range of applications in scientific research. It has been used in studies of the pharmacology of drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the metabolism of drugs, in studies of the structure-activity relationships of drugs, and in studies of the mechanisms of drug action. 5-BPCA has also been used in the synthesis of various pharmaceuticals, such as antiepileptic drugs, anti-inflammatory drugs, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5-BPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 5-BPCA increases the levels of monoamine neurotransmitters in the brain, which can have a variety of effects on behavior and mood.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-BPCA are not fully understood. However, it is believed to have a variety of effects on the brain, including the modulation of neurotransmitter levels, the regulation of neuronal excitability, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-BPCA in laboratory experiments include its low cost, its availability from a variety of sources, and its relatively low toxicity. The main limitation of using 5-BPCA in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.

Future Directions

Future research into 5-BPCA should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted into the synthesis of 5-BPCA and the development of more efficient and cost-effective methods for its synthesis. Finally, further research should be conducted into the use of 5-BPCA in the synthesis of other organic compounds, such as pharmaceuticals and other organic compounds.

Synthesis Methods

5-BPCA can be synthesized in a number of ways. The most common method involves the reaction of 3-bromo-2-chloro-5-methoxybenzyl alcohol with 2-chloroisonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-BPCA and 1-chloro-3-methoxy-2-phenylbenzene. The mixture can be separated by column chromatography, and the desired 5-BPCA can be isolated.

properties

IUPAC Name |

2-chloro-5-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c20-18-10-16(19(22)23)17(11-21-18)14-7-4-8-15(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLYTROFLFMGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688432 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258610-25-1 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.